3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
- IUPAC Name : (3,4-dimethylphenyl) [3- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)phenyl]methanone
- Molecular Formula : C23H27NO3
- Molecular Weight : 365.47 g/mol
- CAS Number : 898761-89-2
- Purity : 97%
- Country of Origin : US
Synthesis Analysis
- The synthesis pathway and methods for this compound are not readily available in the retrieved information.
Molecular Structure Analysis
- The molecular structure consists of a benzophenone core with a spirocyclic moiety attached.
- The compound contains a five-membered spiro ring formed by the 1,4-dioxa-8-azaspiro[4.5]decyl group.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not provided in the available data.
Physical And Chemical Properties Analysis
- Melting Point , Boiling Point , and Density data are not available.
- The compound is 97% pure .
- For detailed properties, further research would be required.
Scientific Research Applications
CCR5 Receptor-Based Mechanisms
The compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) demonstrates potent noncompetitive allosteric antagonism of the CCR5 receptor, which is significant for its antiviral effects against HIV-1. This research compares the receptor-based mechanisms of 873140 with other noncompetitive allosteric antagonists of CCR5, highlighting its unique divergence in blocking function and binding, indicating a potential for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).
Molecular Diversity in Chemical Reactions
The synthesis and characterization of various spiro compounds, such as trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes and 7,9-dioxaspiro[4.5]dec-1-enes, reveal the compound's role in promoting reactions with high diastereoselectivity and regioselectivity. These findings contribute to the understanding of molecular diversity in chemical reactions involving electron-deficient alkynes and highlight the compound's potential in synthesizing structurally complex molecules (Han et al., 2020).
Pharmacological Evaluation
Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with substitutions at the 6-position demonstrates the potential for dopamine agonist activity. While central nervous system activity was not observed, the 4-indolymethyl analogue showed potent dopamine agonist activity in specific assays, suggesting applications in pharmacological research and potential therapeutic uses (Brubaker & Colley, 1986).
Antitubercular Drug Development
The antitubercular drug candidate 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043) targets the DprE1 subunit of a critical enzyme in Mycobacterium tuberculosis. A study surveying 240 clinical isolates from European hospitals found all strains susceptible to benzothiazinones, setting a baseline for resistance monitoring prior to BTZ043's clinical trials (Pasca et al., 2010).
Safety And Hazards
- No safety or hazard information is provided in the retrieved data.
Future Directions
- Research on the biological activity, potential applications, and optimization of synthesis methods could be explored.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-3-6-21(15-18(17)2)22(25)20-7-4-19(5-8-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQLPPQIKUZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642864 | |
Record name | (3,4-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |
CAS RN |
898757-96-5 | |
Record name | Methanone, (3,4-dimethylphenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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